3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one
Description
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-8-5-12(2-1-9(8)13)4-7-3-11-6-14-7/h1-3,5-6H,4,10H2 |
InChI Key |
VIMGOCCFZUIMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridine moiety. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with an appropriate aldehyde and ammonia or an amine to form the dihydropyridine ring through a Hantzsch dihydropyridine synthesis. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted thiazole-dihydropyridine compounds.
Scientific Research Applications
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The dihydropyridine ring can also participate in similar interactions, enhancing the compound’s overall binding affinity and specificity. Molecular targets and pathways involved may include kinases, ion channels, and other proteins relevant to disease processes.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallographic Analysis: SHELXL () and ORTEP () are standard tools for structural refinement and visualization.
- Computational Gaps : Graph-based comparisons () are NP-hard, making large-scale similarity searches computationally intensive. This challenge underscores the need for heuristic optimizations in studying complex analogues .
Biological Activity
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one (commonly referred to as DHP derivative) is a compound that belongs to the class of 1,4-dihydropyridines (DHPs). These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific DHP derivative, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one typically involves a multi-step process that includes the formation of the thiazole moiety followed by cyclization to form the dihydropyridine structure. The general synthetic route includes:
- Formation of Thiazole : The thiazole ring is synthesized from appropriate starting materials such as thioamides and α-halo ketones.
- Dihydropyridine Formation : The thiazole derivative is then reacted with suitable aldehydes and ammonium acetate under reflux conditions to yield the final DHP derivative.
Anticancer Activity
Recent studies have demonstrated that DHP derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one have shown significant potency against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DHP Derivative | MCF-7 | 17.4 ± 2.0 |
| DHP Derivative | LS180 | Not specified |
| DHP Derivative | MOLT-4 | Not specified |
These findings suggest that modifications at specific positions of the DHP scaffold can enhance its anticancer activity .
Anti-inflammatory Activity
In addition to anticancer properties, DHP derivatives have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, certain derivatives have shown promise in reducing nitric oxide production and inhibiting cyclooxygenase (COX) activity in vitro.
Antimicrobial Activity
The antimicrobial potential of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one has also been explored. Thiazole-containing compounds are known for their broad-spectrum antibacterial and antifungal activities. Preliminary data suggest that this DHP derivative exhibits moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of thiazole-substituted DHPs for their cytotoxic effects on cancer cell lines. The results indicated that compounds with a thiazole moiety significantly enhanced cytotoxicity compared to their non-thiazole counterparts. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of a related DHP derivative. The study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting a potential use in treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one?
Answer:
The synthesis of this heterocyclic compound typically involves multi-step reactions, including:
- Coupling reactions to introduce the thiazole moiety, as seen in analogous pyridinone derivatives (e.g., Vilsmeier-Haack formylation for pyrazole carbaldehydes ).
- Cyclocondensation of amino-thiazole precursors with ketones or aldehydes under reflux conditions (e.g., ethanol/HCl at 70–80°C for 12–24 hours).
- Purification via column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the dihydropyridinone core .
Key Parameters:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiazole coupling | 1,3-Thiazole-5-carbaldehyde, NH₄OAc, ethanol | 40–60% |
| Cyclization | Acetic anhydride, reflux | 55–70% |
| Purification | Silica gel, EtOAc/hexane (3:7) | >95% purity |
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent integration and dihydropyridinone ring conformation. For example, the thiazole methylene proton typically appears as a singlet at δ 4.2–4.5 ppm .
- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, methanol) to balance reactivity and solubility. Evidence from pyrazole syntheses shows ethanol enhances cyclization rates .
- Catalyst Selection: Employ Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate ring formation.
- Temperature Gradients: Use microwave-assisted synthesis (e.g., 100–150°C for 30 minutes) to reduce side reactions, as demonstrated in hexahydroquinoline syntheses .
Example Optimization Table:
| Condition | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Ethanol, reflux | 55% | 72% (with ZnCl₂) |
| DMF, 80°C | 48% | 65% (microwave) |
Advanced: How to resolve discrepancies between spectroscopic data and computational models?
Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Crystallographic Refinement: If X-ray data conflicts with NMR (e.g., unexpected tautomerism), use SHELXL’s TWIN/BASF commands to model disorder or twinning .
- Dynamic NMR Studies: For fluxional behavior, perform variable-temperature NMR to detect conformational exchange (e.g., coalescence temperatures for dihydropyridinone ring inversion).
Advanced: What strategies address low reproducibility in multi-step syntheses?
Answer:
- Intermediate Characterization: Validate each step via LC-MS or HRMS before proceeding. For example, isolate and characterize the thiazole-methyl intermediate prior to cyclization .
- Moisture Sensitivity: Use anhydrous solvents and inert atmospheres (N₂/Ar) for steps involving amine or aldehyde groups, as moisture can hydrolyze intermediates .
- Batch Consistency: Standardize reagent quality (e.g., ≥99% purity for NH₄OAc) and monitor reaction progress via TLC at fixed intervals.
Advanced: How to design a mechanistic study for the compound’s reactivity?
Answer:
- Isotopic Labeling: Use ¹⁵N-labeled amines to track regioselectivity in cyclization steps.
- Kinetic Profiling: Conduct time-resolved IR spectroscopy to identify rate-determining steps (e.g., imine formation vs. ring closure).
- Computational Modeling: Perform DFT calculations (e.g., Gibbs free energy barriers for transition states) to predict dominant reaction pathways .
Basic: What purification techniques are effective for removing byproducts in dihydropyridinone syntheses?
Answer:
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to isolate the product from unreacted amines or thiazole precursors.
- HPLC Prep-Scale: Employ reverse-phase C18 columns with acetonitrile/water gradients for challenging separations (e.g., diastereomers) .
Advanced: How to validate the compound’s biological activity in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
